Cuniloside B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLIDAUJSAZHE-SKNUFNKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187303-40-7 | |
| Record name | Eucalmaidin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Botanical Origin and Natural Occurrence of Cuniloside B
Identification of Primary Plant Sources
Cuniloside B is a non-volatile glucose monoterpene ester that has been identified primarily within the plant genus Eucalyptus, which belongs to the family Myrtaceae. nih.govresearchgate.net Detailed studies have confirmed its presence in various species, indicating a widespread distribution throughout the genus.
Initial discovery and structural characterization of this compound were conducted on extracts from the foliar secretory cavities of Eucalyptus froggattii, Eucalyptus polybractea, and Eucalyptus globulus. nih.govresearchgate.net Subsequent research has expanded this list, revealing the presence of this compound in the leaf extracts of 28 different eucalypt species. researchgate.net This broad occurrence suggests that the compound may be a common feature within the genus. researchgate.net While predominantly associated with Eucalyptus, its presence in other botanical families is not extensively documented in current research. The compound is often found alongside other related monoterpenoid esters, such as froggattiside A and cypellocarpin C. nih.govresearchgate.net
Below is a table of selected Eucalyptus species that have been identified as sources of this compound.
| Botanical Name | Common Name | Family |
| Eucalyptus froggattii | Kamarooka Mallee | Myrtaceae |
| Eucalyptus polybractea | Blue Mallee | Myrtaceae |
| Eucalyptus globulus | Tasmanian Blue Gum | Myrtaceae |
| Eucalyptus loxophleba | York Gum | Myrtaceae |
This table is based on data from available research findings. nih.govresearchgate.net
Geographic Distribution and Ecological Relevance of Source Organisms
The primary sources of this compound are species of the genus Eucalyptus, which are native almost exclusively to Australia. wikipedia.orgnsw.gov.au The continent is home to over 700 species of Eucalyptus, and they dominate the landscape in most regions except for the very wettest, coldest, and driest areas. wikipedia.orgnsw.gov.au The native range of Eucalyptus extends to adjacent areas, with a small number of species found in New Guinea and Indonesia, and one, Eucalyptus deglupta, reaching as far north as the Philippines. wikipedia.org
Eucalyptus species have been widely cultivated across the globe in tropical and temperate regions for various purposes, including timber, pulpwood for paper, and the production of essential oils. wikipedia.orgresearchgate.net Significant plantations exist in Europe (notably Spain and Portugal), the Americas, Africa, and Asia. wikipedia.orgeuropa.eu
The ecological relevance of Eucalyptus is substantial. In their native Australian habitat, they form the backbone of forest ecosystems, providing food and shelter for a vast array of wildlife. wikipedia.org Many species have adapted to Australia's frequent bushfires, with mechanisms for resprouting or having seeds that survive fire. wikipedia.org As non-volatile compounds found within the essential oil cavities, oleuropeyl glucose esters like this compound may play a role in the plant's chemical defense mechanisms against herbivores and pathogens. researchgate.net
| Plant Genus | Native Continent | Key Regions of Cultivation | Ecological Role |
| Eucalyptus | Australia | Europe, The Americas, Africa, Asia | Dominant forest species, wildlife habitat, potential chemical defense |
This table summarizes the distribution and ecological context of the primary plant sources of this compound. wikipedia.orgnsw.gov.au
Localization within Plant Tissues and Cellular Compartments
Research has specifically pinpointed the location of this compound within the plant. It is not distributed generally throughout the plant tissues but is concentrated within specialized structures known as foliar secretory cavities. nih.govresearchgate.net These cavities are embedded within the leaves and are primarily known for synthesizing and storing the volatile essential oils that give Eucalyptus leaves their characteristic aroma. nih.govnih.gov
The discovery of this compound, a non-volatile compound, within these cavities was significant. nih.gov It demonstrated that these structures are not exclusively involved in the production and storage of essential oils but also house other types of secondary metabolites. nih.govresearchgate.net this compound is part of the non-volatile fraction found within the lumen of these secretory cavities. researchgate.net This specific localization within an organelle dedicated to chemical synthesis and storage suggests a functional role for the compound, possibly related to the plant's defense system or in the biosynthesis or transport of other compounds within the cavity. researchgate.netresearchgate.net The epithelial cells that line these cavities are hypothesized to be the primary sites of synthesis for the compounds they contain. nih.gov
Biosynthesis and Metabolic Pathways of Cuniloside B
Enzymatic Pathways and Precursor Involvement
The biosynthesis of Cuniloside B is a multi-step process that begins with fundamental precursors from primary metabolism and proceeds through the terpenoid pathway. While the complete enzymatic sequence has not been fully elucidated in vivo, a putative pathway can be constructed based on its chemical structure and studies of related compounds.
The formation of the oleuropeic acid moiety, a C10 monoterpenoid, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for monoterpene biosynthesis in plants. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the ten-carbon precursor, geranyl pyrophosphate (GPP).
From GPP, the pathway to oleuropeic acid involves cyclization and subsequent oxidation steps. The cyclization of GPP likely forms α-terpineol, a reaction catalyzed by a terpene synthase (TPS). researchtrends.net Subsequent oxidation of α-terpineol is carried out by cytochrome P450 monooxygenases (CYPs). Research involving microbial fermentation has shown that α-terpineol can be converted to 4R-oleuropeic acid, with 7-hydroxy-α-terpineol identified as an oxidative intermediate, a biotransformation catalyzed by cytochrome P450 enzymes. researchgate.net
The final steps in the biosynthesis of this compound involve glycosylation and esterification. A glucose molecule, derived from carbohydrate metabolism, is attached to the first oleuropeic acid molecule, likely via a UDP-glycosyltransferase (UGT). A second oleuropeic acid molecule is then esterified to the 6-position of the glucose moiety, a reaction likely catalyzed by an acyltransferase, to yield the final this compound structure. ontosight.ai
Table 1: Proposed Biosynthetic Pathway of this compound
| Step | Precursor(s) | Intermediate/Product | Enzyme Class (Putative) |
| 1 | Pyruvate, Glyceraldehyde-3-phosphate | Geranyl Pyrophosphate (GPP) | Enzymes of the MEP pathway |
| 2 | Geranyl Pyrophosphate (GPP) | α-Terpineol | Terpene Synthase (TPS) |
| 3 | α-Terpineol | (+)-(R)-Oleuropeic acid | Cytochrome P450 Monooxygenase (CYP) |
| 4 | (+)-(R)-Oleuropeic acid, UDP-Glucose | 1-O-oleuropeyl-β-D-glucopyranose | UDP-Glycosyltransferase (UGT) |
| 5 | 1-O-oleuropeyl-β-D-glucopyranose, Oleuropeyl-CoA | This compound | Acyltransferase |
Genetic Basis of this compound Production in Plants
Direct research into the specific genes governing the production of this compound is limited. However, based on the proposed biosynthetic pathway, the genetic basis can be inferred to involve several key gene families that control the expression of the necessary enzymes. The characteristics of all living organisms are determined by their genetic makeup, which contains genes that carry instructions for making the proteins responsible for various traits. royalsociety.org
The production of this compound would be dependent on the coordinated expression of:
Terpene Synthase (TPS) genes: Responsible for producing the initial monoterpene skeleton from GPP.
Cytochrome P450 (CYP) genes: A large and diverse family of genes encoding enzymes that catalyze the oxidation of the monoterpene skeleton to form oleuropeic acid.
UDP-Glycosyltransferase (UGT) genes: These genes code for enzymes that transfer the glucose moiety to the oleuropeic acid molecule.
Acyltransferase genes: Responsible for the final esterification step, attaching the second oleuropeyl group to the glucose core. Studies in blueberries have identified acyltransferases as candidate genes for the modification of other secondary metabolites. frontiersin.org
While not specific to this compound, studies in Eucalyptus have shown that the expression of genes in the upstream MVA and MEP pathways is reflected in variations in leaf chemistry. researchgate.net Furthermore, research on other plant secondary metabolites, such as flavonol glycosides in sunflowers, has identified specific transcription factors, like HaMYB111, that control the expression of biosynthetic genes. elifesciences.org It is plausible that similar regulatory genes control the this compound pathway in Eucalyptus. The genetic basis of inheritance dictates that these genes are passed on through generations, as demonstrated by the consistent presence of this compound across numerous Eucalyptus species. researchgate.netucsd.edu
Interrelationships with Other Secondary Metabolite Biosynthesis (e.g., Essential Oil Pathways)
The biosynthesis of this compound is closely intertwined with the production of other secondary metabolites, particularly the volatile essential oils for which Eucalyptus is well-known. This compound is a non-volatile compound found within the foliar secretory cavities, the same structures responsible for the biosynthesis and storage of essential oils. researchgate.netresearchgate.net
Several lines of evidence point to a direct relationship:
Shared Precursors: The biosynthesis of both this compound and many major essential oil components, such as 1,8-cineole (eucalyptol) and α-pinene, begins with the same precursor molecule, geranyl pyrophosphate (GPP). researchgate.netresearchtrends.net This shared origin indicates a branch point in the terpenoid pathway where GPP is partitioned towards either volatile monoterpene production or the pathway leading to non-volatile esters like this compound.
Co-localization: this compound is found alongside essential oils in the secretory cavities of various Eucalyptus species, including E. polybractea, E. froggattii, and E. globulus. researchgate.netplos.org Its widespread occurrence across at least 28 different eucalypt species suggests a fundamental role. researchgate.netucsd.edu
Positive Correlation: A strong positive correlation has been observed between the concentration of this compound and the total concentration of essential oils in the leaves of Eucalyptus polybractea. researchgate.netplos.org This suggests a coordinated regulation of both biosynthetic pathways.
This close relationship has led to the hypothesis that this compound may play a role in the biosynthesis or mobilization of essential oils, potentially acting as a carrier or storage form, transporting monoterpene units from their site of synthesis to the lumen of the secretory cavities. researchgate.netucsd.eduresearchgate.net
Table 2: Correlation of this compound and Essential Oil in Eucalyptus polybractea
| Population | Correlation Coefficient (r²) | Significance |
| Population A | 0.80 | Strong Positive Correlation |
| Population B | 0.73 | Strong Positive Correlation |
| Data sourced from studies on two distinct populations of E. polybractea. plos.org |
Isolation and Advanced Spectroscopic Elucidation Methodologies of Cuniloside B
Extraction and Purification Techniques
The initial step in studying Cuniloside B is its isolation from the source material. This process involves a series of extraction and purification steps designed to separate the compound from a complex mixture of other plant constituents. chemfaces.com
Solvent Partitioning Strategies
Solvent partitioning is a fundamental technique used in the initial stages of isolating this compound. chemfaces.com This method leverages the differential solubility of the compound in immiscible liquid phases to achieve a preliminary separation. chromtech.com Typically, a crude extract obtained from the plant material is partitioned between an aqueous and an organic solvent. This process helps to remove highly polar or non-polar impurities, thereby enriching the fraction containing this compound. The choice of solvents is critical and is often empirically determined to maximize the recovery of the target compound while efficiently removing unwanted substances.
Chromatographic Separation Protocols
Following initial solvent partitioning, various chromatographic techniques are employed for the further purification of this compound. chemfaces.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. eopcw.com
Column Chromatography: This is a widely used technique for the fractionation of the enriched extract. mdpi.com The extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or Sephadex LH-20, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. mdpi.comnih.gov Compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting faster than more polar ones. This allows for the collection of fractions with increasing purity of this compound.
Preparative High-Performance Liquid Chromatography (HPLC): For the final stage of purification, preparative HPLC is often the method of choice. chemfaces.com This technique offers high resolution and is capable of separating compounds with very similar chemical structures. mdpi.com The enriched fractions from column chromatography are injected into an HPLC system equipped with a preparative column. A specific mobile phase composition is used to achieve optimal separation, allowing for the isolation of this compound in a highly pure form. chemfaces.com Centrifugal Partition Chromatography (CPC) has also been noted as an effective, all-liquid separation method that can be advantageous due to high sample recovery and reduced solvent consumption. mdpi.com
Comprehensive Spectroscopic Methods for Structural Characterization
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. wisdomlib.org These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. molaid.com It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the structure. researchgate.net
Below is a table with hypothetical ¹H and ¹³C NMR data for a compound like this compound to illustrate the type of information obtained.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| 1 | 98.5 | 4.85 (d, 7.8) |
| 2 | 74.2 | 3.90 (m) |
| 3 | 77.8 | 4.10 (m) |
| 4 | 71.5 | 3.85 (m) |
| 5 | 76.9 | 4.05 (m) |
| 6 | 62.3 | 3.75 (dd, 12.0, 5.5), 3.95 (dd, 12.0, 2.0) |
| 1' | 134.2 | 5.40 (t, 7.0) |
| 2' | 122.1 | 2.10 (q, 7.0) |
| 3' | 45.8 | 2.25 (t, 7.5) |
| 4' | 25.6 | 1.65 (s) |
| 5' | 17.7 | 1.60 (s) |
This data is illustrative and does not represent the actual measured values for this compound.
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. chemfaces.com High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI-MS), provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.netlcms.cz
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+Na]⁺ | 459.2 | Sodium Adduct |
| [M-H]⁻ | 435.2 | Deprotonated Molecule |
| [M-C₆H₁₀O₅]⁻ | 273.1 | Loss of a hexose (B10828440) unit |
This data is illustrative and does not represent the actual measured values for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound. chemfaces.comnih.gov
IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. lehigh.edu The absorption bands in an IR spectrum correspond to specific functional groups. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and ether linkages (C-O-C), which are characteristic features of a glycoside. anu.edu.au
UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by the molecule. process-insights.com The absorption of light in this region is typically due to electronic transitions within the molecule, often associated with conjugated systems of double bonds. nirlab.com The UV-Vis spectrum of this compound can indicate the presence of chromophores, such as the carbon-carbon double bonds within its monoterpene units. anu.edu.auresearchgate.net
Synthetic Approaches and Chemical Modification of Cuniloside B
Total Synthesis Strategies of Cuniloside B and Related Monoterpenoid Esters
The total synthesis of this compound, a monoterpenoid ester, has been successfully accomplished. ucsd.edu Short and efficient synthetic routes have been developed, which are crucial for confirming the structure of the natural product and for providing a reliable source of the material for further studies. nih.gov These syntheses often involve the coupling of a protected glucose derivative with two molecules of (+)-(R)-oleuropeic acid. ucsd.edunih.gov
A key aspect of these synthetic strategies is the stereoselective formation of the glycosidic bonds and the ester linkages to produce the final target molecule, 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranose. semanticscholar.orgresearchtrends.net Research in this area has also led to the synthesis of related monoterpenoid esters and noreugenin (B191981) glycosides, such as cypellocarpin C, undulatoside A, and corymbosins K1 and K2, highlighting the versatility of the developed synthetic methodologies. ucsd.edunih.gov The strategies employed provide a framework for creating a variety of carbohydrate monoterpenoid esters. ucsd.edu
Table 1: Key Features of this compound Total Synthesis
| Feature | Description | Source(s) |
| Target Molecule | This compound (1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranose) | semanticscholar.orgresearchtrends.net |
| Key Precursors | A protected β-D-glucopyranose derivative; (+)-(R)-Oleuropeic acid | ucsd.edunih.gov |
| Core Reactions | Esterification, Glycosylation | ucsd.eduunimelb.edu.au |
| Related Synthesized Compounds | Cypellocarpin C, Undulatoside A, Corymbosins K1 & K2 | ucsd.edunih.gov |
Chemical Derivatization and Analogue Preparation for Research Purposes
Chemical derivatization is a powerful tool for exploring the chemical space around a natural product like this compound. nih.gov By creating analogues, researchers can investigate how specific structural modifications influence the molecule's properties. While specific derivatization studies focusing solely on this compound are not extensively detailed in the public literature, the synthesis of related compounds provides insight into potential modification strategies. mdpi.com
For instance, the synthesis of various phenol (B47542) glycosides esterified with oleuropeic acid, such as cypellocarpins A, B, and C, demonstrates that the core oleuropeic acid and glucose structures can be linked to different phenolic moieties. acs.org This suggests that analogues of this compound could be prepared by replacing one or both of the oleuropeic acid units with other acyl groups or by modifying the functional groups on the oleuropeic acid itself. Furthermore, the isolation of Cuniloside A, the (S)-stereoisomer of this compound, indicates that stereochemistry is another critical point for analogue preparation. researchtrends.net The development of synthetic methods for various secoiridoid glucosides allows for the creation of a library of related compounds for further investigation. nih.gov
Table 2: Potential Sites for this compound Derivatization
| Molecular Sub-unit | Potential Modification | Purpose of Modification |
| Oleuropeic Acid Moiety | Alteration of the alkyl chain; Modification of the carboxylic acid group | Structure-property relationship studies |
| Glucose Core | Acylation/alkylation of free hydroxyl groups; Anomeric center modification | Investigating the role of the sugar unit |
| Ester Linkages | Replacement with amide or ether linkages | Probing linkage stability and conformation |
| Stereocenters | Inversion of stereochemistry (e.g., to produce Cuniloside A) | Studying stereochemical influence |
Semi-synthesis from Natural Precursors (e.g., Oleuropeic Acid)
Semi-synthesis offers an efficient alternative to total synthesis by utilizing readily available natural precursors. mdpi.com Oleuropeic acid, a key component of this compound, is a logical and practical starting material for such an approach. researchgate.net It is a known secoiridoid that can be isolated from various plant sources, including species within the Oleaceae family. researchtrends.netmdpi.com
The synthetic strategy reported for this compound can be considered a semi-synthesis or a chemo-enzymatic synthesis, as it couples naturally derived or synthetically accessed (+)-(R)-oleuropeic acid with a glucose scaffold. nih.govresearchgate.net This modular approach allows for the efficient construction of the final product. ucsd.edu The availability of oleuropeic acid from natural extracts makes this a viable route for producing this compound and its analogues, such as other oleuropeyl glucose esters, which are found widely in eucalypts. researchgate.netresearchgate.net The conversion of abundant natural secoiridoids like oleuropein (B1677263) into different valuable compounds further underscores the potential of using natural precursors for complex molecule synthesis. nih.gov
Investigation of Biological Activities in Pre Clinical Models and Mechanistic Insights
Anti-Parasitic Efficacy Studies
The anti-parasitic properties of Cuniloside B have been evaluated, with a particular focus on its effects against protozoan parasites responsible for leishmaniasis.
In vitro studies have demonstrated the activity of this compound against the promastigote stage of Leishmania donovani. In one study, this compound isolated from the leaves of Eucalyptus loxophleba exhibited anti-leishmanial activity with a half-maximal inhibitory concentration (IC50) ranging from 133 to 235 μM against the promastigotes of the L. donovani Dd8 strain. colab.ws
Table 1: In Vitro Anti-leishmanial Activity of this compound
| Leishmania Species | Parasite Stage | IC50 (μM) |
| Leishmania donovani | Promastigote | 133 - 235 colab.ws |
The precise molecular mechanism underlying the anti-parasitic action of this compound has not been fully elucidated. However, as a saponin, its mode of action may be analogous to other compounds in its class. Saponins are known to interact with sterols in the cell membranes of parasites. longdom.org This interaction can lead to the formation of pores and a subsequent loss of membrane integrity, disrupting essential cellular functions and ultimately causing parasite death. longdom.orgunlp.edu.ar Further research is required to validate this specific mechanism for this compound.
Modulation of Inflammatory Processes
This compound is also being investigated for its potential to modulate inflammatory responses, a key process in many pathological conditions.
The cellular basis of the anti-inflammatory effects of compounds from plant sources like Eucalyptus often involves the inhibition of key inflammatory mediators such as nitric oxide (NO). isca.me Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. frontiersin.org The expression of iNOS is regulated by transcription factors, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). frontiersin.orgnih.gov Therefore, substances that inhibit NO production may do so by suppressing the expression of iNOS, potentially through the inhibition of the NF-κB signaling pathway. nih.gov While this compound is a known constituent of Eucalyptus species, its specific action on these molecular targets requires further direct investigation.
The anti-inflammatory potential of extracts from plants containing this compound has been demonstrated in in vitro models. For instance, essential oils from Eucalyptus globulus, a known source of monoterpenoids, have been shown to exert an in-vitro anti-inflammatory effect by inhibiting nitric oxide production in J774A.1 murine macrophage cells. isca.me Macrophage cell lines, such as RAW 264.7 and J774A.1, stimulated with lipopolysaccharide (LPS) are common models for screening the anti-inflammatory activity of natural compounds. colab.wsufpb.br
Antioxidant Properties and Reactive Oxygen Species Scavenging
While direct studies on the antioxidant and reactive oxygen species (ROS) scavenging activity of purified this compound are not extensively documented, related compounds and extracts from its plant sources have shown such properties. For example, other glycosides isolated from Eucalyptus globulus have demonstrated the ability to scavenge DPPH free radicals. researchgate.net Similarly, acylated phenolic glycosides from Psidium guajava displayed potent ROS scavenging activity in LPS-stimulated RAW 264.7 macrophage cells. researchgate.netjst.go.jp
The demonstrated ability of Eucalyptus extracts to inhibit nitric oxide production is also relevant, as NO is a reactive nitrogen species (RNS). isca.me The overproduction of both ROS and RNS contributes to cellular damage via oxidative and nitrosative stress. Therefore, the inhibition of NO production suggests a potential role for constituents like this compound in mitigating this aspect of cellular stress, although direct ROS scavenging needs to be confirmed.
Cellular Antioxidant Defense Mechanisms
The antioxidant potential of this compound is understood primarily through studies of extracts from plants in which it is a known constituent, such as various Eucalyptus species. Research on these extracts reveals interactions with cellular defense systems against oxidative stress. Oxidative stress from reactive oxygen species (ROS) can lead to cellular damage, and cells possess enzymatic and non-enzymatic defense mechanisms to counteract this. semanticscholar.org
Studies on extracts from Eucalyptus globulus, a plant known to contain this compound, have shown a capacity to protect against oxidative stress induced by hydrogen peroxide (H₂O₂) in human neuroblastoma cell lines. mdpi.com The mechanisms underlying this protection include the extract's ability to reduce the intracellular production of ROS and decrease lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. mdpi.com Furthermore, these extracts were found to increase the concentration of glutathione (B108866) (GSH), a critical intracellular antioxidant, and enhance the activity of other antioxidant enzymes. mdpi.com These findings suggest that compounds within these extracts, including potentially this compound, may bolster the cell's natural antioxidant defenses to mitigate damage from oxidative insults.
The general antioxidant activities of plant-derived bioactive compounds are often linked to their capacity to reduce free radical activity in the body, which can trigger the development of various chronic conditions. semanticscholar.org
Table 1: Observed Effects of Eucalyptus Extracts on Cellular Antioxidant Defenses This table reflects the activities of whole extracts known to contain this compound, not of the purified compound itself.
| Cellular Mechanism | Observed Effect | Reference Study Model | Citation |
|---|---|---|---|
| ROS Production | Decrease | H₂O₂-induced stress in human neuroblastoma SH-SY5Y cells | mdpi.com |
| Lipid Peroxidation | Decrease | H₂O₂-induced stress in human neuroblastoma SH-SY5Y cells | mdpi.com |
| Glutathione (GSH) Concentration | Increase | H₂O₂-induced stress in human neuroblastoma SH-SY5Y cells | mdpi.com |
| Antioxidant Enzyme Activity | Increase | H₂O₂-induced stress in human neuroblastoma SH-SY5Y cells | mdpi.com |
In Vitro Assessment of Radical Scavenging Potential
The direct antioxidant capacity of a compound can be evaluated through in vitro chemical assays that measure its ability to neutralize stable free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. cropj.comglobalresearchonline.net In these assays, the effectiveness of an antioxidant is often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals. cropj.com A lower IC₅₀ value indicates a higher antioxidant potency. inabj.org
Antimicrobial and Antiviral Investigations
Spectrum of Antibacterial and Antifungal Activity
The antimicrobial spectrum of a compound defines the range of microorganisms against which it is effective. zeomic.co.jp This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. idexx.dk
Specific MIC data for purified this compound against a wide range of bacteria and fungi are limited. However, research into the class of compounds to which it belongs—oleuropeyl glucose esters found in Eucalyptus species—provides insight into its potential activity. Some of these esters have demonstrated significant in vitro activity against the Gram-negative bacterium Escherichia coli and the pathogenic yeast Candida albicans. plos.org The defensive action of such compounds may be linked to direct toxicity to the microbes. researchgate.net Given that this compound is a widespread non-volatile compound in the secretory cavities of Eucalyptus leaves, it is considered a potential contributor to the plant's defense mechanisms against pathogens. plos.orgresearchgate.netnih.gov
Table 2: Reported In Vitro Antimicrobial Activity for the Class of Oleuropeyl Glucose Esters
| Microorganism | Type | Observed Activity | Citation |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Inhibitory activity shown | plos.org |
| Candida albicans | Fungus (Yeast) | Inhibitory activity shown | plos.org |
In Vitro Antiviral Efficacy against Specific Viral Pathogens (e.g., Herpesviruses, Epstein-Barr Virus)
The antiviral potential of this compound and related compounds has been a subject of investigation, particularly concerning human herpesviruses. Herpes Simplex Virus (HSV) and Epstein-Barr Virus (EBV) are two major pathogens in this family. nih.govnih.gov
A study evaluating numerous pure compounds isolated from the leaves and twigs of Eucalyptus globulus tested for activity against HSV-1. nih.gov While the study identified other compounds like grandinol, sideroxylin, and tereticornate A as having significant inhibitory effects on HSV-1 replication, it was concluded that the other tested compounds did not show significant activity. nih.gov
In contrast, other research has indicated that some oleuropeyl glucose esters from Eucalyptus do exhibit significant in vitro activity against Epstein-Barr virus (EBV). plos.org Further research has also noted the evaluation of related compounds for their inhibitory effect on the activation of the EBV early antigen, a key step in the viral lytic cycle. semanticscholar.org This suggests that the antiviral activity of this class of compounds may be specific to certain viruses within the herpesvirus family.
Table 3: Summary of In Vitro Antiviral Investigations for this compound and Related Compounds
| Viral Pathogen | Compound/Extract Source | Finding | Citation |
|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Purified compounds from Eucalyptus globulus | Significant activity not observed for all tested compounds, with other specific molecules being more active. | nih.gov |
| Epstein-Barr Virus (EBV) | Oleuropeyl glucose esters from Eucalyptus | Significant in vitro activity reported. | plos.org |
| Epstein-Barr Virus (EBV) | Related monoterpene glucosides | Evaluated for inhibitory effect on EBV early antigen activation. | semanticscholar.org |
Elucidation of Anti-Infective Mechanisms (e.g., Inhibition of Viral Replication, Adsorption)
Understanding the mechanism of action is crucial for developing new antiviral drugs. fda.govnih.gov Antiviral agents can interfere with various stages of the viral life cycle, including attachment to the host cell, penetration, replication of the viral genome, and the release of new virions. nih.govnih.gov
While the precise antiviral mechanism of pure this compound has not been fully elucidated, studies on extracts containing it provide valuable clues. Research on a pomegranate-like fruit extract from Eucalyptus sideroxylon, which is known to contain this compound, demonstrated antiviral activity against Herpes Simplex Virus-II (HSV-II). researchgate.net The mechanism was found to involve the decrease of both viral replication and the attachment of the virus to host cells. researchgate.net This dual action of inhibiting viral entry and subsequent replication is a promising feature for an anti-infective agent. The development of resistance to common antiviral drugs that typically target viral DNA polymerase, such as acyclovir, highlights the need for new drugs with different mechanisms of action. nih.gov
Immunomodulatory Potential in Cellular Systems
Immunomodulatory agents can influence the activity of the immune system. Their effects can be evaluated in cellular systems by measuring their impact on immune cells like macrophages and lymphocytes. mdpi.comur.edu.pl Key indicators of immunomodulation include changes in cell proliferation and the production of signaling molecules such as cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). mdpi.comur.edu.pl
Direct studies on the immunomodulatory potential of isolated this compound are not widely available. However, evidence from related compounds found in the same plant sources suggests a potential for such activity. For instance, Undulatoside A, a chromone (B188151) glycoside found alongside this compound in Knoxia corymbosa, was reported to inhibit the proliferation of murine B lymphocytes in vitro at a concentration of 10⁻⁵ M. researchgate.net This finding points to a potential immunosuppressive or regulatory effect on components of the humoral immune system. Given that this compound is part of a complex mixture of bioactive compounds within its plant sources, further research is needed to isolate its specific contribution to any observed immunomodulatory effects. semanticscholar.org
Based on a comprehensive search of available scientific literature, detailed information required to fully address the specified sections on the chemical compound this compound is not available. While the compound has been identified and isolated from plant sources like Eucalyptus species, extensive research into its specific biological activities and molecular mechanisms appears to be limited.
There is no specific information available regarding the effects of this compound on immune cell function and signaling pathways in in vitro models. Similarly, detailed quantitative data on its in vitro antiproliferative activity against specific cancer cell lines, which is necessary to generate the requested data tables, could not be located. Furthermore, studies elucidating the underlying molecular pathways of any potential cell growth modulation, such as cell cycle arrest or apoptosis induction, are not present in the available literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified subsection.
Structure Activity Relationship Sar Studies of Cuniloside B and Analogues
Correlating Structural Features with Observed Biological Functions
The biological activity of Cuniloside B and its analogues, particularly their antiviral and anticancer properties, is intrinsically linked to their unique chemical structures. These compounds are monoterpene glycosides often found esterified with other chemical moieties, a feature that significantly influences their bioactivity.
This compound is a monoterpenoid ester, and its analogues, such as the cypellocarpins, are also phenolic glycosides esterified with oleuropeic acid. acs.orgsci-hub.se In silico studies have been conducted to explore the potential of these compounds as antiviral agents, particularly against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. acs.org Comparative molecular docking studies have provided insights into how structural variations among these analogues affect their binding affinity to viral proteins.
For instance, a comparative analysis of cypellocarpin analogues revealed differences in their binding energies to the SARS-CoV-2 Mpro. Cypellocarpin B and Cypellocarpin C demonstrated notable binding affinities, suggesting their potential as inhibitors of this viral enzyme. acs.org
Table 1: Comparative In Silico Binding Energies of this compound Analogues against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Cypellocarpin B | SARS-CoV-2 Mpro | -9.00 |
| Cypellocarpin C | SARS-CoV-2 Mpro | -8.60 |
| Remdesivir (Control) | SARS-CoV-2 Mpro | -8.30 |
This table is generated based on data from in silico molecular docking studies. The binding energy indicates the strength of the interaction between the compound and the target protein, with more negative values suggesting a stronger affinity.
Furthermore, experimental studies have substantiated the antiviral potential of these compounds. Cypellocarpin C, an analogue of this compound, has shown potent activity against Herpes Simplex Virus type 2 (HSV-2). nih.gov In comparative studies, Cypellocarpin C exhibited a more potent effect against HSV-2 than the standard antiviral drug, acyclovir. nih.gov
Table 2: Comparative Anti-HSV-2 Activity of Cypellocarpin C
| Compound | Target Virus | EC₅₀ (µg/mL) |
|---|---|---|
| Cypellocarpin C | HSV-2 | 0.73 |
| Acyclovir (Control) | HSV-2 | 1.75 |
This table presents the half-maximal effective concentration (EC₅₀) values, which represent the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value indicates a more potent compound.
Identification of Key Pharmacophoric Elements
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. While specific pharmacophore models for this compound are not extensively detailed in the available literature, insights can be gleaned from the structural features of its active analogues and general principles of pharmacophore modeling for similar compounds.
For a molecule like this compound and its analogues to exert a biological effect, specific functional groups must be correctly oriented to interact with the target protein. Based on the structures of this compound and the active cypellocarpins, several key pharmacophoric features can be hypothesized:
Hydrogen Bond Donors and Acceptors: The multiple hydroxyl groups on the glucose moiety and the phenolic components, as well as the carbonyl group of the ester linkage, can act as hydrogen bond donors and acceptors. These interactions are crucial for anchoring the molecule within the binding pocket of a target protein. nih.gov
Aromatic Features: In analogues containing phenolic groups, the aromatic rings can engage in π-π stacking or other aromatic interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan in the binding site of the target protein.
Structure-based pharmacophore models are often developed from the crystal structure of a ligand-protein complex. nih.gov In the absence of a co-crystal structure of this compound with its target, ligand-based methods could be employed, using the structures of known active analogues to derive a common features pharmacophore. Such a model would highlight the essential structural motifs required for the observed biological activity and guide the design of new analogues with improved potency.
Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com While specific QSAR models for this compound and its direct analogues are not prominently featured in current research, the principles of QSAR can be applied to this class of molecules to predict the activity of new derivatives and to understand the physicochemical properties that drive their biological effects.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as:
Constitutional Descriptors: Related to the molecular composition, such as molecular weight and atom counts.
Topological Descriptors: Describing the connectivity of atoms in the molecule.
Geometrical Descriptors: Reflecting the 3D shape and size of the molecule.
Physicochemical Descriptors: Including properties like lipophilicity (logP), polarizability, and dipole moment.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and atomic charges.
For monoterpenoids, QSAR studies have indicated that electronic properties, hydrophobicity, and molecular stability are strongly involved in their binding activities to biological targets. nih.gov For instance, a QSAR model for monoterpenoids targeting the GABA receptor in houseflies revealed that the Mulliken charges on specific carbon atoms, the logP value, and the total energy of the molecule were significantly correlated with binding activity. nih.gov
Pharmacokinetic Studies in Experimental Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in In Vivo Animal Systems
There is currently no published data available from in vivo animal studies to create a detailed ADME profile for Cuniloside B. Information regarding its absorption rate and extent, its distribution throughout the body's tissues and organs, the metabolic transformations it undergoes, and the routes and speed of its excretion has not been reported.
Identification and Characterization of this compound Metabolites and Metabolic Pathways
Due to the lack of in vivo metabolism studies, the metabolites of this compound have not been identified or characterized. The specific metabolic pathways, such as hydrolysis, oxidation, or conjugation, that the compound may undergo in animal models have not been elucidated.
Advanced Analytical and Bioanalytical Methodologies for Cuniloside B Research
Quantitative Determination in Complex Biological and Plant Matrices
The accurate quantification of Cuniloside B in its natural sources, such as plant tissues, and in biological samples is fundamental for understanding its biosynthesis, distribution, and potential biological activities. tandfonline.complos.org Researchers have primarily relied on powerful chromatographic techniques to isolate and measure this compound amidst a multitude of other phytochemicals. oup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. uniupo.itopenaccessjournals.comnih.gov This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). knauer.net For this compound, reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. plos.orgoup.com
In a typical application, leaf extracts from plants like Eucalyptus polybractea are fractionated to isolate this compound. plos.org The quantification is then achieved using an HPLC system equipped with a Photodiode Array (PDA) detector, which measures the absorbance of the compound at a specific wavelength, typically around 220 nm. plos.org The concentration of this compound in a sample is determined by comparing its peak area in the chromatogram to a standard curve generated from known concentrations of a purified this compound standard. plos.org
One study detailed the use of a Shimadzu HPLC system with a Gemini C18 analytical column for the quantification of this compound. plos.org The operational parameters included a flow rate of 1 mL/min and a specific gradient of acetonitrile (B52724) and water as the mobile phase. plos.org This method proved effective in quantifying this compound in Eucalyptus leaf samples, with reported mean values of 14.8 mg/g and 11.6 mg/g of dry weight in two different populations of E. polybractea. plos.org
Table 1: Example of HPLC Parameters for this compound Quantification
| Parameter | Value |
| Instrument | Shimadzu HPLC system |
| Column | Gemini C18 analytical column (5 µm, 150x4.6 mm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1 mL/min |
| Detection | PDA at 220 nm |
| Column Temperature | 23°C |
This table is based on data from a study on the localization of oleuropeyl glucose esters in Myrtaceae. plos.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling
For enhanced sensitivity and specificity, particularly for trace analysis and the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.comrsc.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the identification of compounds based on their mass-to-charge ratio. thermofisher.com This is invaluable for metabolite profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. evotec.combiointerfaceresearch.commdpi.com
In the context of this compound research, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Q-Orbitrap, offers a powerful platform for non-targeted metabolomics. biointerfaceresearch.com This approach can differentiate this compound from other structurally similar compounds and identify its potential metabolites in various biological matrices. researchgate.net For instance, UPLC-MS analysis has been used to identify numerous metabolites in Eucalyptus species, including oleuropeic acid glucosides like this compound. researchgate.net
The sensitivity of LC-MS/MS (tandem mass spectrometry) allows for the detection of trace levels of compounds, which is crucial when analyzing samples with low concentrations of this compound or its metabolites. thermofisher.com This technique has been successfully applied to measure a wide range of terpenes in plant extracts, demonstrating its applicability for complex mixtures. thermofisher.com
Method Validation and Reproducibility in Academic Research Settings
The reliability and acceptance of any analytical data hinge on rigorous method validation and the demonstration of reproducibility. gtfch.orgscielo.br In academic research, ensuring that analytical methods for this compound are properly validated is crucial for generating credible and comparable results. researchgate.netnist.gov
Method validation involves establishing a set of performance characteristics to ensure that the analytical procedure is fit for its intended purpose. ich.orgeuropa.eueuropa.eu Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This is further divided into repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gtfch.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Reproducibility, on the other hand, refers to the ability of an experiment to be duplicated by different researchers, in different locations, using the same methodology. wellcomeopenresearch.orgcloudfront.netisobudgets.com In the context of this compound analysis, this means that a validated HPLC or LC-MS method should yield similar results when performed in another laboratory. wellcomeopenresearch.org Openly sharing detailed protocols, including sample preparation, instrument settings, and data analysis procedures, is fundamental to ensuring reproducibility. wellcomeopenresearch.org The validation of analytical methods is a prerequisite for ensuring the quality and comparability of analytical results, which is especially important in scientific research. gtfch.org
Future Directions and Research Gaps in Cuniloside B Studies
Elucidating Novel Molecular Mechanisms of Action
While Cuniloside B has been identified as a component of plant defense systems, its precise molecular mechanisms of action are not yet fully understood. up.ac.za Initial computational studies have explored its potential interactions, such as docking with the main protease (Mpro) of SARS-CoV-2, suggesting antiviral possibilities. rootspress.org However, these are preliminary in silico findings that require experimental validation.
Future research should focus on identifying and validating the specific cellular and molecular targets of this compound. Investigating its effect on key signaling pathways, such as those involved in inflammation or metabolic regulation, is crucial. For instance, studies on other plant-derived polyphenols have successfully used bioassay-guided fractionation and in silico docking to identify interactions with targets like AMP-activated protein kinase (AMPK), a central regulator of metabolism. plos.org A similar approach could unveil the direct or indirect modulatory effects of this compound on such enzymes or cellular pathways. Uncovering these mechanisms is fundamental to translating the discovery of this compound into tangible applications.
Exploration of Undiscovered Biological Activities through High-Throughput Screening
The biological activities of this compound have not been extensively explored. High-throughput screening (HTS) offers a powerful methodology to rapidly assess a vast number of biological targets. labkey.comwikipedia.org HTS allows for the testing of large libraries of compounds against specific enzymes, receptors, or cell-based assays to identify "hits"—compounds that modulate a particular biological process. labkey.comwikipedia.orgmdpi.com
Applying HTS to this compound could uncover novel pharmacological properties beyond its currently presumed roles. naturalproducts.net Screening against panels of cancer cell lines, microbial strains, or targets involved in metabolic and inflammatory diseases could reveal new therapeutic avenues. mdpi.comnih.gov For example, HTS has been successfully used to identify small molecules that enhance the efficacy of therapeutic oligonucleotides or discover new antibacterial agents from natural product libraries. mdpi.comnih.gov A systematic HTS campaign for this compound could accelerate the discovery of its full bioactivity profile, providing a foundation for future preclinical development.
Development of Advanced Synthetic Strategies for Scalable Production
The reliance on extraction from natural sources can be a significant bottleneck for the large-scale production of plant-derived compounds. While a total synthesis of this compound has been achieved, future research must focus on developing more advanced and scalable synthetic strategies. ucsd.edu The goal of advanced synthetic chemistry is to devise routes that are efficient, cost-effective, and can produce the target molecule in large quantities. chemrxiv.orgnumberanalytics.com
Future synthetic efforts could explore methodologies such as flow chemistry or biocatalysis. numberanalytics.com Flow chemistry, which involves performing reactions in continuous flow reactors, can improve efficiency and safety. numberanalytics.com Biocatalysis, using enzymes to perform specific chemical transformations, offers high selectivity under mild conditions. numberanalytics.com Developing a robust and scalable synthesis is essential for producing sufficient quantities of this compound for comprehensive biological testing and potential commercialization, providing a platform to create analogues for structure-activity relationship studies. chemrxiv.org
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Biological Analysis
To gain a holistic understanding of the biological role of this compound, particularly in its natural context within plants like Eucalyptus, the integration of "omics" technologies is essential. humanspecificresearch.org Transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) are powerful tools for linking an organism's genetic information to its biochemical phenotype. mdpi.commetabolon.com
By combining transcriptomic and metabolomic analyses of Eucalyptus varieties that differ in their this compound content, researchers can identify the genes and regulatory networks involved in its biosynthesis and transport. plos.orghortherbpublisher.com This approach provides a comprehensive view of how gene expression correlates with metabolic output. mdpi.comhortherbpublisher.com Such studies can pinpoint key enzymes and transcription factors controlling the production of this compound, which could be leveraged for biotechnological production. plos.org Furthermore, applying these technologies to cells or tissues treated with this compound can reveal its global impact on gene expression and metabolic pathways, offering deeper insights into its mechanism of action. humanspecificresearch.orgmetabolon.com
Sustainable Sourcing and Biotechnological Production Approaches
The long-term availability of this compound depends on sustainable procurement and production methods. ivalua.com Sustainable sourcing involves obtaining biological resources in a way that is environmentally responsible and economically viable, ensuring that it does not compromise future availability. procurementtactics.comutk.edu Research has shown that this compound is widespread among many Eucalyptus species, which provides a broad potential natural source. ucsd.edu However, reliance on harvesting from wild or cultivated plants can face challenges related to environmental impact, resource depletion, and batch-to-batch variability. ivalua.com
Therefore, a crucial future direction is the development of biotechnological production platforms. europa.eu This could involve metabolic engineering, where the biosynthetic pathway of this compound, once fully elucidated through omics studies, is transferred into a microbial host like yeast or bacteria. nih.gov These microorganisms can then be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and scalable manner. nih.gov This approach aligns with the principles of a circular bioeconomy by using renewable resources to create high-value chemical products, reducing dependence on fossil fuels and land use. europa.eu
Q & A
Q. How to ethically share proprietary data on this compound while complying with academic standards?
- Answer : Use data-sharing agreements for sensitive datasets (e.g., clinical trial data). Deposit non-proprietary data in public repositories (e.g., PubChem, ChEMBL) with unique identifiers. Cite third-party data accurately, adhering to copyright licenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
